molecular formula C13H7F3O2 B6400157 2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95% CAS No. 1261922-15-9

2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6400157
CAS RN: 1261922-15-9
M. Wt: 252.19 g/mol
InChI Key: FUILNVZEDYSCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluorophenyl)-6-fluorobenzoic acid (2,6-DFPBA) is a fluorinated benzoic acid derivative that has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a fluorescent probe in fluorescence microscopy and other applications, and as a therapeutic agent in various medical studies. 2,6-DFPBA has unique properties that make it a valuable tool in scientific research, including its low toxicity, high solubility, and high fluorescence quantum yield.

Scientific Research Applications

2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including in organic synthesis, fluorescence microscopy, and as a therapeutic agent. In organic synthesis, 2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95% is often used as a reagent in reactions such as the Suzuki-Miyaura coupling and the Stille reaction. In fluorescence microscopy, it is used as a fluorescent probe due to its high solubility and high fluorescence quantum yield. 2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95% has also been used as a therapeutic agent in medical studies, as it has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, molecules that are involved in inflammation and pain. In addition, 2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95% has been shown to inhibit the growth of cancer cells, suggesting that it may also have anti-cancer properties.
Biochemical and Physiological Effects
2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been shown to inhibit the production of prostaglandins, molecules that are involved in inflammation and pain. It has also been shown to reduce the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins.

Advantages and Limitations for Lab Experiments

2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95% has several advantages for use in lab experiments. It has a low toxicity and is highly soluble, making it easy to use in experiments. It also has a high fluorescence quantum yield, making it ideal for use in fluorescence microscopy. However, it is important to note that 2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95% has not yet been approved for use in humans, so it should only be used in lab experiments.

Future Directions

There are several potential future directions for research involving 2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95%. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore its potential use as a therapeutic agent in humans, as well as its potential use in other medical applications. Finally, further research could be conducted to explore its potential use in other scientific research applications, such as in the synthesis of new compounds.

Synthesis Methods

2-(2,6-Difluorophenyl)-6-fluorobenzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 2,6-difluorobenzoic acid with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in aqueous solution at a temperature of around 80°C. The product can then be isolated by precipitation with aqueous acetic acid and then recrystallized from methanol.

properties

IUPAC Name

2-(2,6-difluorophenyl)-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-5-2-6-9(15)11(8)7-3-1-4-10(16)12(7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUILNVZEDYSCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689693
Record name 2',3,6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261922-15-9
Record name 2',3,6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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